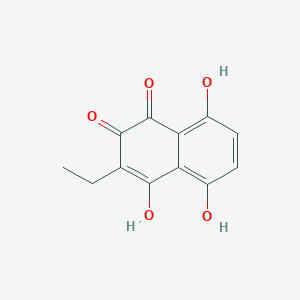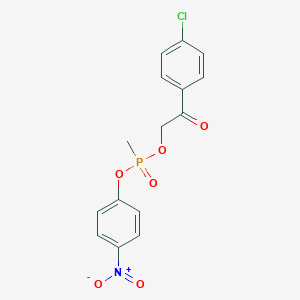
p-Chlorophenacyl p-nitrophenyl methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Chlorophenacyl p-nitrophenyl methylphosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both p-chlorophenacyl and p-nitrophenyl groups attached to a methylphosphonate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-chlorophenacyl p-nitrophenyl methylphosphonate typically involves the reaction of p-chlorophenacyl chloride with p-nitrophenyl methylphosphonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
p-Chlorophenacyl p-nitrophenyl methylphosphonate undergoes various chemical reactions, including:
Substitution: The p-chlorophenacyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous solutions of acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
- p-Chlorophenacyl alcohol and p-nitrophenyl methylphosphonic acid.
Substitution: Products depend on the nucleophile used; for example, substitution with methoxide yields p-methoxyphenacyl p-nitrophenyl methylphosphonate.
Applications De Recherche Scientifique
p-Chlorophenacyl p-nitrophenyl methylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phosphonate chemistry.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of p-chlorophenacyl p-nitrophenyl methylphosphonate involves its interaction with specific molecular targets, such as enzymes. For instance, it can act as an inhibitor of phosphatases by binding to the active site and preventing the dephosphorylation of substrates . The presence of the p-chlorophenacyl and p-nitrophenyl groups enhances its binding affinity and specificity for certain enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- p-Nitrophenyl phenacyl methylphosphonate
- p-Methoxyphenacyl p-nitrophenyl methylphosphonate
- p-Nitrophenacyl p-nitrophenyl methylphosphonate
Uniqueness
p-Chlorophenacyl p-nitrophenyl methylphosphonate is unique due to the presence of the p-chlorophenacyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where the p-chlorophenacyl group plays a crucial role in the desired chemical or biological activity .
Propriétés
Numéro CAS |
21070-23-5 |
|---|---|
Formule moléculaire |
C15H13ClNO6P |
Poids moléculaire |
369.69 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-[methyl-(4-nitrophenoxy)phosphoryl]oxyethanone |
InChI |
InChI=1S/C15H13ClNO6P/c1-24(21,23-14-8-6-13(7-9-14)17(19)20)22-10-15(18)11-2-4-12(16)5-3-11/h2-9H,10H2,1H3 |
Clé InChI |
CNYZNXDOUMMOLA-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(OCC(=O)C1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



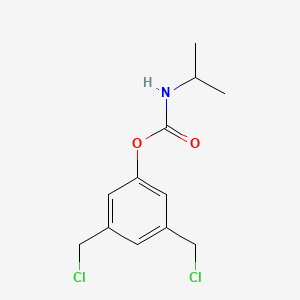
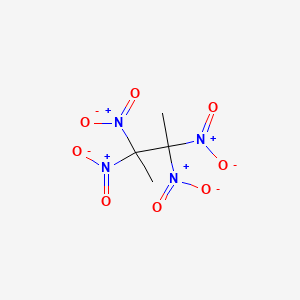
![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)
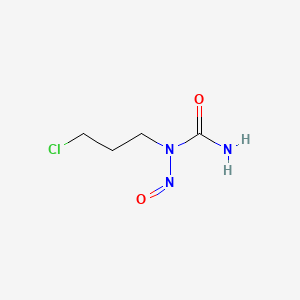
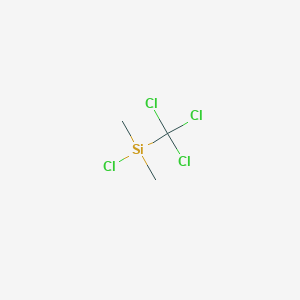
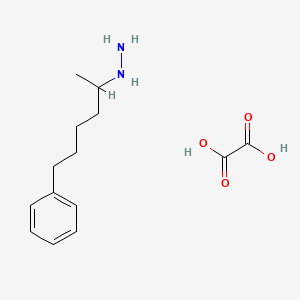

![1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea](/img/structure/B14711008.png)

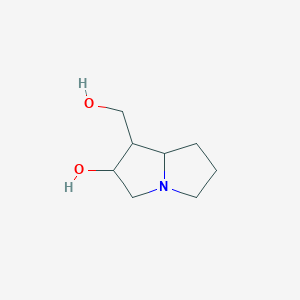

![1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B14711056.png)
